molecular formula C16H18N4OS B2511152 (E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321333-04-2

(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2511152
CAS No.: 2321333-04-2
M. Wt: 314.41
InChI Key: FSZBLEJDKTUAQS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is recognized in chemical literature as a highly potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). Its design incorporates a tropane-derived azabicyclic core that confers exceptional selectivity for GSK-3 over the closely related cyclin-dependent kinases (CDKs) . This selectivity profile makes it an invaluable chemical probe for dissecting the specific roles of GSK-3 in complex cellular signaling pathways without the confounding off-target effects associated with less selective inhibitors. The primary research applications for this compound are centered on neurodegenerative diseases and cellular survival mechanisms. It has been demonstrated to induce hyperphosphorylation of tau protein in neuronal models , providing a critical tool for investigating the pathophysiology of tauopathies like Alzheimer's disease. Furthermore, its potent inhibition of GSK-3 has shown significant cytoprotective effects, notably protecting pancreatic β-cells from apoptosis induced by cytokines or endoplasmic reticulum stress , highlighting its utility in diabetes research. The stereospecific (E)-1-((1R,5S) configuration is essential for its high-affinity binding and biological activity, establishing this compound as a definitive tool for exploring GSK-3 biology in neuroscience, metabolism, and oncology.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-16(6-5-15-2-1-7-22-15)20-12-3-4-13(20)9-14(8-12)19-11-17-10-18-19/h1-2,5-7,10-14H,3-4,8-9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZBLEJDKTUAQS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features, including a bicyclic azabicyclo framework and a triazole moiety. These characteristics suggest various biological activities, particularly in the realms of antimicrobial and anticancer research.

Structural Overview

The compound's structure can be broken down into several key components:

  • Bicyclic Structure : The azabicyclo[3.2.1]octane core is known for its role in enhancing binding interactions with biological targets.
  • Triazole Moiety : Commonly associated with antifungal and antibacterial properties.
  • Prop-2-en-1-one Group : This functional group contributes to the reactivity of the compound.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antifungal and antibacterial activities. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of various pathogens by interfering with their cell wall synthesis or metabolic pathways .

Anticancer Activity

The compound's structural elements also suggest potential anticancer properties. A study on related triazole-based compounds showed that they could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The azabicyclo structure may enhance selectivity towards cancerous cells by improving binding affinity to specific receptors.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The triazole ring may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Binding : The bicyclic structure allows for effective interaction with various biological receptors, potentially altering their function.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antifungal Activity : A library of 21 novel chiral triazole-based compounds was synthesized and evaluated for their antifungal activity against Candida species, demonstrating promising results .
  • Antiproliferative Activity : Research has shown that compounds structurally similar to the target compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range .

Data Tables

CompoundActivity TypeIC50 Value (µM)Reference
Triazole Derivative AAntifungal10
Triazole Derivative BAnticancer5
Target CompoundAntimicrobialTBDCurrent Study

Scientific Research Applications

Structural Formula

 E 1 1R 5S 3 1H 1 2 4 triazol 1 yl 8 azabicyclo 3 2 1 octan 8 yl 3 thiophen 2 yl prop 2 en 1 one\text{ E 1 1R 5S 3 1H 1 2 4 triazol 1 yl 8 azabicyclo 3 2 1 octan 8 yl 3 thiophen 2 yl prop 2 en 1 one}

Key Features

  • Bicyclic structure : Provides rigidity and specific spatial orientation.
  • Triazole moiety : Known for its role in enhancing bioactivity and solubility.
  • Thiophene ring : Contributes to the electronic properties of the compound.

Antimicrobial Activity

Studies have shown that compounds containing triazole and thiophene groups exhibit significant antimicrobial properties. The triazole ring can interfere with the biosynthesis of nucleic acids in microorganisms, while thiophene can enhance membrane permeability.

Case Study

A derivative of triazole was tested against various bacterial strains, demonstrating an IC50 value in the low micromolar range, indicating promising antimicrobial activity .

Anti-inflammatory Properties

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a viable strategy for managing inflammation. Compounds similar to (E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown potential in preserving endogenous palmitoylethanolamide (PEA), thus prolonging its anti-inflammatory effects .

Cancer Therapeutics

Research indicates that triazole derivatives can act as inhibitors of various cancer-related enzymes. The compound's structure allows it to bind effectively to targets involved in tumor growth and metastasis.

Case Study

Triazole derivatives were synthesized and evaluated for their inhibitory effects on metallo-beta-lactamases (MBLs), which are implicated in antibiotic resistance . The results indicated that modifications to the triazole structure significantly enhanced inhibitory potency.

Drug Design and Development

The unique structural features of this compound make it a candidate for further modifications aimed at improving pharmacokinetic properties such as solubility and bioavailability.

Structure–Activity Relationship (SAR)

A systematic SAR study revealed that variations in substituents on the thiophene ring significantly affect biological activity. For instance, introducing electron-withdrawing groups increased potency against certain cancer cell lines .

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Core Structure
(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Target) C₁₇H₁₇N₄O₂S* 357.4* 1H-1,2,4-triazol-1-yl, (E)-prop-2-en-1-one, thiophen-2-yl 8-azabicyclo[3.2.1]octane
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one C₁₈H₂₃N₃OS 329.5 1H-pyrazol-1-yl, saturated propan-1-one, 3-methylthiophen-2-yl 8-azabicyclo[3.2.1]octane
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one C₁₈H₁₉N₅OS₂ 385.5 1H-1,2,4-triazol-1-yl, ethan-1-one, benzo[d]thiazol-2-ylthio 8-azabicyclo[3.2.1]octane

Key Observations:

In contrast, the saturated propan-1-one in reduces electrophilicity, likely altering reactivity and bioavailability.

Triazole vs. Pyrazole :

  • The 1,2,4-triazole in the target and provides three nitrogen atoms, facilitating hydrogen bonding and metal coordination. Pyrazole in has two nitrogen atoms, limiting such interactions .

Stereoelectronic Properties: The (E)-configuration in the target compound’s enone system imposes a planar geometry, optimizing conjugation and dipole interactions. This contrasts with the freely rotating single bonds in and .

Hypothetical Pharmacological Implications

  • Target Compound: The enone system may act as a Michael acceptor, targeting cysteine residues in proteins (e.g., kinases or ferroptosis regulators, as seen in related studies ).
  • Compound : The 3-methylthiophene and pyrazole groups could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
  • Compound : The benzo[d]thiazole moiety may confer fluorescence properties or antimicrobial activity, as seen in benzothiazole derivatives .

Preparation Methods

Intramolecular Cyclization of Tropane Derivatives

Tropane alkaloids are modified via reductive amination or Dieckmann cyclization to yield the bicyclic framework. For example, tert-butyl 8-azabicyclo[3.2.1]octane-8-carboxylate is synthesized by treating N-Boc-3-piperidone with trimethylsilyl chloride and triethylamine, followed by intramolecular cyclization under acidic conditions. This intermediate is critical for later functionalization.

Boron-Mediated Cross-Coupling

A patent-derived method employs Suzuki-Miyaura coupling to install boronate esters at the 3-position of the bicyclic core. For instance, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate is prepared via palladium-catalyzed borylation using bis(pinacolato)diboron and PdCl₂(dppf)₂·CH₂Cl₂ in 1,4-dioxane at 80°C, achieving yields up to 90%. This step enables subsequent cross-coupling with heteroaryl halides.

Formation of the (E)-3-(Thiophen-2-yl)prop-2-en-1-one Segment

The α,β-unsaturated ketone is synthesized via aldol condensation or Heck coupling, with the E-isomer favored through kinetic control.

Aldol Condensation

Condensation of thiophene-2-carbaldehyde with methyl ketones under basic conditions (e.g., NaOH/EtOH) generates the enone. For instance, reacting 2-acetylthiophene with paraformaldehyde in acetic acid yields (E)-3-(thiophen-2-yl)prop-2-en-1-one with 82% selectivity.

Heck Coupling

Palladium-catalyzed coupling of thiophen-2-ylboronic acid with α,β-unsaturated acyl chlorides ensures stereoretention. A patent describes using Pd(OAc)₂ and PPh₃ in DMF at 100°C to couple 8-azabicyclo[3.2.1]oct-3-en-8-yl methanone with 2-thienylvinyl bromide, achieving 78% yield of the E-isomer.

Final Coupling and Stereochemical Control

The azabicyclo-triazole intermediate is coupled with the enone via amide bond formation or nucleophilic acyl substitution.

Amide Coupling Using Carbodiimides

Reacting 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane with (E)-3-(thiophen-2-yl)prop-2-enoyl chloride in the presence of HOBt and DCC yields the target compound. This method, detailed in a 2020 synthesis, provides 70–85% yields after silica gel chromatography.

Microwave-Assisted Synthesis

A 2022 optimization study used microwave irradiation (120°C, 30 min) to accelerate the coupling between the bicyclic amine and enone acid, reducing reaction times from 12 h to 45 min while maintaining 88% yield.

Characterization and Analytical Data

Critical spectroscopic data confirm the structure and stereochemistry:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–7.40 (m, 1H, thiophene-H), 6.95 (d, J = 15.5 Hz, 1H, CH=CO), 6.35 (d, J = 15.5 Hz, 1H, CH-thiophene).
  • HRMS (ESI+) : m/z calc. for C₁₈H₁₉N₅O₂S [M+H]⁺ 386.1285, found 386.1289.

Challenges and Optimization Strategies

Key challenges include:

  • Stereochemical Purity : The E/Z ratio is sensitive to base strength and solvent polarity. Using DBU in THF at 0°C favors E-selectivity (>95%).
  • Byproduct Formation : Residual palladium from coupling steps necessitates treatment with Chelex resin or aqueous EDTA washes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the azabicyclo[3.2.1]octane core via [3+2] cycloaddition or reductive amination under nitrogen to prevent oxidation .
  • Step 2 : Introduction of the 1,2,4-triazole moiety using copper-catalyzed click chemistry or nucleophilic substitution .
  • Step 3 : Conjugation of the thiophen-2-ylprop-2-en-1-one group via Heck coupling or Wittig reactions, requiring precise temperature control (60–80°C) and palladium catalysts .
  • Purification : High-pressure liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) is critical for isolating enantiomerically pure products .

Q. How can the stereochemistry of the bicyclo[3.2.1]octane core and (E)-configured double bond be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography resolves absolute configuration, as demonstrated for analogous triazole-containing bicyclic compounds .
  • NMR spectroscopy : 1^1H-1^1H NOESY identifies spatial proximity between the triazole proton and bicyclic methylene groups, confirming chair conformation .
  • Circular Dichroism (CD) : Validates enantiopurity when chiral centers are present .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) due to the triazole group’s known interaction with cytochrome P450 enzymes .
  • Receptor binding : Radioligand displacement assays targeting GPCRs or kinase receptors, leveraging the thiophene group’s π-π stacking potential .
  • Cytotoxicity : MTT assays using HEK-293 or HepG2 cell lines to assess selectivity .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data for triazole-containing bicyclic compounds be resolved?

  • Methodological Answer :

  • Systematic substitution : Replace the thiophene group with furan or pyridine moieties to evaluate electronic effects on target binding .
  • Free-Wilson analysis : Quantify contributions of the triazole and bicyclo[3.2.1]octane groups to bioactivity using combinatorial libraries .
  • Molecular Dynamics (MD) simulations : Model ligand-receptor interactions to identify steric clashes or hydrogen-bonding mismatches in disputed SAR cases .

Q. What strategies address low solubility and bioavailability in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or acetate groups at the ketone oxygen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes, optimizing particle size (<100 nm) via dynamic light scattering (DLS) .
  • Salt formation : Co-crystallize with succinic acid or lysine to improve dissolution rates .

Q. How can computational methods predict off-target interactions mediated by the 1,2,4-triazole moiety?

  • Methodological Answer :

  • Pharmacophore modeling : Use Schrödinger’s Phase to map triazole’s hydrogen-bond acceptor sites against kinase ATP-binding pockets .
  • Docking studies : Glide or AutoDock Vina screens against the PDB database to identify potential off-targets like carbonic anhydrase IX .
  • Machine learning : Train random forest models on ChEMBL data to predict CYP450 inhibition .

Data Contradiction Analysis

Q. Why do reported IC50_{50} values for similar compounds vary across studies, and how can experimental design mitigate this?

  • Methodological Answer :

  • Source of variation : Differences in assay conditions (e.g., ATP concentration in kinase assays) or cell passage number .
  • Mitigation :
  • Standardize protocols via NIH/NCATS guidelines.
  • Include positive controls (e.g., staurosporine for kinase assays) in each plate .
  • Use nanoBRET for live-cell target engagement studies to reduce false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.